![molecular formula C32H22N4 B1663767 5,15-Diphenyl-21H,23H-porphine CAS No. 22112-89-6](/img/structure/B1663767.png)
5,15-Diphenyl-21H,23H-porphine
Overview
Description
5,15-Diphenyl-21H,23H-porphine, also known as 5,15-DPP, is a selective STAT3 inhibitor and a selective STAT3-SH2 antagonist . It has been used as a signal transducer and activator of transcription 3 (STAT3) inhibitor to analyze its effects on various biological processes .
Molecular Structure Analysis
The molecular formula of 5,15-Diphenyl-21H,23H-porphine is C32H22N4 . Its molecular weight is 462.54 . The SMILES string representation of its structure isc1ccc (cc1)-c2c3ccc (cc4ccc ( [nH]4)c (-c5ccccc5)c6ccc (cc7ccc2 [nH]7)n6)n3
. Chemical Reactions Analysis
5,15-DPP directly binds to STAT3 and antagonizes the function of STAT3-SH2 . It selectively antagonizes STAT3-SH2 with an IC50 of 0.28 μM over the other SH2-containing proteins STAT1 and GRB2 . The estimated Kd values for the 5,15-DPP binding to STAT3 was 880 nM . Treatment with 5,15-DPP suppressed the DNA binding activity of STAT3 in a concentration-dependent manner .Physical And Chemical Properties Analysis
5,15-DPP is a powder . Its density is 1.285±0.06 g/cm3 . The boiling point is predicted to be 912.3±65.0 °C .Scientific Research Applications
Cancer Research
5,15-Diphenyl-21H,23H-porphine has been used to study its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . This research is crucial for understanding and potentially treating this type of cancer .
Immunology
This compound has been utilized to investigate the thymic stromal lymphopoietin (TSLP) modulation of nonmetastatic gene 23-H1 (NME1 or nm23-H1) expression in human trophoblasts . This could have implications for immune responses and pregnancy.
Inflammation and Cancer
It serves as a selective inhibitor of Signal transducer and activator of transcription 3 (STAT3) , a transcription factor with roles in inflammation and cancer . By inhibiting STAT3, it can potentially be used to treat conditions related to these processes.
Muscle Regeneration
Inhibition of JAK/STAT signaling in satellite cells via 5,15-Diphenyl-21H,23H-porphine has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration . This application could be significant for aging research and therapies.
Mechanism of Action
Target of Action
The primary target of 5,15-Diphenyl-21H,23H-porphine (5,15-DPP) is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytokine-inducible transcription factor that plays crucial roles in inflammation and cancer .
Mode of Action
5,15-DPP is a cell-permeable porphyrin derivative that selectively binds to STAT3 . It inhibits STAT3 dimerization via Src homology 2 (Sh2) domains . This prevents nuclear translocation and DNA binding . The compound selectively antagonizes STAT3-SH2 with an IC50 of 0.28 µM , and it poorly inhibits STAT1 with an IC50 of 10 µM .
Biochemical Pathways
The compound reduces IL-6-dependent STAT3 activation and consequent c-myc expression . Aberrant STAT3 activity has been associated with transforming mechanisms induced by oncogenic tyrosine kinases . STAT3 functions as a critical mediator of oncogenic signaling through transcriptional activation of genes encoding apoptosis inhibitors, cell-cycle regulators, and inducers of angiogenesis .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.
Result of Action
5,15-DPP blocks TRAIL-induced migration and invasion in A549 cells . It has also been used to analyze its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . Furthermore, inhibition of JAK/STAT signaling in satellite cells via 5,15-DPP has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration .
Future Directions
5,15-DPP has been used to analyze its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . It has also been used to study its effects on the thymic stromal lymphopoietin (TSLP) modulation of non-metastatic gene 23-H1 (NME1 or nm23-H1) expression in human trophoblasts . Furthermore, it has been used to study its effects on 17β-estradiol and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced M2 polarization in human macrophages and endometrial stromal cells . These studies suggest that 5,15-DPP could be further explored in the context of cancer research and other related fields.
properties
IUPAC Name |
10,20-diphenyl-21,22-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBKIAFNCVIIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447492 | |
Record name | 5,15-Diphenyl-21H,23H-porphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,15-Diphenyl-21H,23H-porphine | |
CAS RN |
22112-89-6 | |
Record name | 5,15-Diphenyl-21H,23H-porphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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